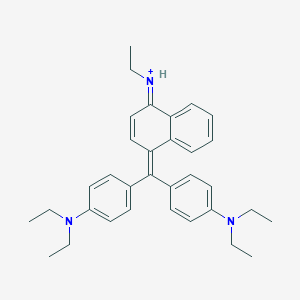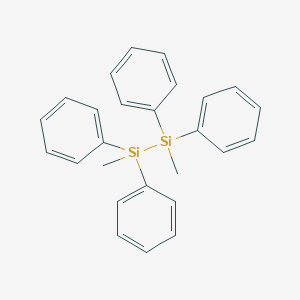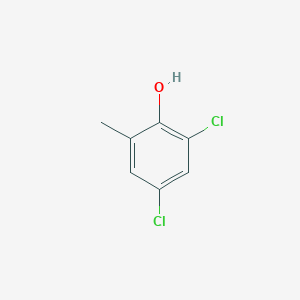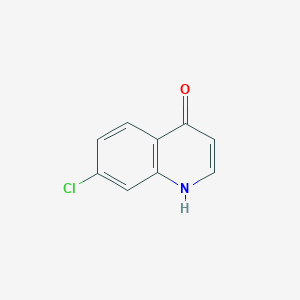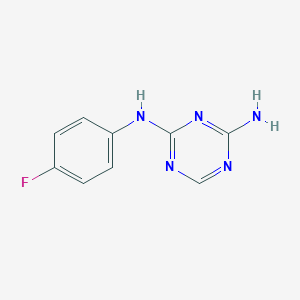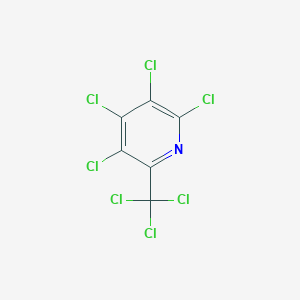![molecular formula C14H9NO2 B074054 5H-ジベンゾ[b,e]アゼピン-6,11-ジオン CAS No. 1143-50-6](/img/structure/B74054.png)
5H-ジベンゾ[b,e]アゼピン-6,11-ジオン
概要
説明
5H-Dibenzo[b,e]azepine-6,11-dione is a compound of interest in various chemical and pharmaceutical studies due to its complex structure and potential applications.
Synthesis Analysis
- Kondapalli et al. (2017) described a method for synthesizing 5H-Dibenzo[b,e]azepine derivatives using palladium-catalyzed homocoupling of benzamides, which involves ortho-selective double C-H bond activation (Kondapalli et al., 2017).
- Bhatt and Patel (2005, 2006) discussed the preparation of 5H-Dibenzo[b,e]azepine derivatives from phosgenation and subsequent reactions with hydrazine hydrate and aromatic aldehydes (Bhatt & Patel, 2005)(Bhatt & Patel, 2006).
Molecular Structure Analysis
- Studies by Irurre et al. (1994) and Shankar et al. (2014) focused on the molecular structure of 5H-Dibenzo[b,e]azepine derivatives, revealing their conformational aspects and the structure in the solid state and in solution (Irurre et al., 1994)(Shankar et al., 2014).
Chemical Reactions and Properties
- Vyas and Bhanage (2016) achieved enantioselective transfer hydrogenation of dibenzo[b,e]azepine-diones using ruthenium catalysis, providing insight into the stereochemical outcomes based on CH/O interactions (Vyas & Bhanage, 2016).
- The research by Schweizer et al. (1993) explored the reactions of azine phosphoranes with benzalphthalide, resulting in various dibenzo[b,e]azepine derivatives (Schweizer et al., 1993).
Physical Properties Analysis
- The vibrational and spectroscopic investigation by Muthu and Renuga (2013) on 5H-dibenzo[b,f]azepine-5-carboxamide provided insights into the physical properties of the molecule, including equilibrium geometry and vibrational frequencies (Muthu & Renuga, 2013).
Chemical Properties Analysis
- Hall et al. (1990) discussed the anti-inflammatory activity of various N-substituted 5H-dibenz[c,e]azepin-5,7(6H)dione derivatives in rodents, indicating potential pharmacological properties (Hall et al., 1990).
科学的研究の応用
医薬品研究
5H-ジベンゾ[b,e]アゼピン-6,11-ジオン: は、さまざまな生物活性複素環式化合物との構造的類似性から、医薬品研究において注目されています。 薬剤開発における潜在的な用途は大きく、特に新規治療薬の合成において重要です . この化合物は、生物学的受容体と相互作用する能力を利用して、特定の薬理効果を持つ薬剤を設計することができます。
材料科学
材料科学では、5H-ジベンゾ[b,e]アゼピン-6,11-ジオンは、ユニークな特性を持つ新素材の開発に利用できます。 その剛直な分子構造は、耐久性と安定性に優れたポリマーの創出に貢献する可能性があります . この分野の研究は、さまざまな産業用途向けのハイパフォーマンス材料の製造における進歩につながる可能性があります。
有機合成
この化合物は、有機合成における重要な中間体として役立ちます。 天然物やその他の有機化合物の合成において不可欠な複雑な分子構造を構築するために使用できます . 化学反応における汎用性は、合成化学における貴重な構成要素となっています。
分析化学
分析化学では、5H-ジベンゾ[b,e]アゼピン-6,11-ジオンは、クロマトグラフィー分析における標準物質または参照物質として使用できます . その明確な化学的特性により、分析機器の校正や、さまざまなサンプル中の類似化合物の定量化に役立ちます。
化学教育
興味深い化学的特性と用途から、5H-ジベンゾ[b,e]アゼピン-6,11-ジオンは、化学教育における教育ツールとして使用できます。 学生が複素環化学や、このような化合物が研究や産業において重要な役割を果たしていることを学ぶための実践的な例となります .
環境科学
複素環式化合物の環境への影響に関する研究には、5H-ジベンゾ[b,e]アゼピン-6,11-ジオンも含まれます。 環境系におけるその挙動、例えば分解生成物や他の化学物質との相互作用は、汚染制御や生態学的安全性に関する洞察を提供する研究分野です .
計算化学
計算化学では、5H-ジベンゾ[b,e]アゼピン-6,11-ジオンは、類似化合物の挙動をモデル化するために使用できます。 この化合物に関するシミュレーションや計算研究は、その反応性と安定性を予測するのに役立ち、これは目的の特性を持つ新しい分子を設計する上で不可欠です .
ナノテクノロジー
最後に、5H-ジベンゾ[b,e]アゼピン-6,11-ジオンは、ナノテクノロジーにも応用される可能性があります。 その分子構造は、ナノスケールデバイスの設計や、分子エレクトロニクスにおける構成要素として使用できます . この分野の研究は、ナノ材料やナノデバイスの開発における画期的な進歩につながる可能性があります。
作用機序
Target of Action
It’s worth noting that the compound has been used in the design of novel derivatives containing 1,3,4-oxadiazole units, which were screened for their anti-proliferative effects against the ovcar-3 cell line . This suggests potential targets could be related to cell proliferation pathways in cancer cells.
Mode of Action
A theoretical study of a similar dibenzo[b,e]azepine-6,11-dione skeleton revealed a marked effect of ch/π interactions on enantioselection . This suggests that 5H-Dibenzo[b,e]azepine-6,11-dione might interact with its targets through similar nonclassical CH/O interactions.
Result of Action
The compound’s derivatives have shown anti-proliferative effects against the ovcar-3 cell line , suggesting that it may have a role in inhibiting cell proliferation.
Action Environment
It’s worth noting that the compound has been synthesized in a water-ethanol solution at 75 °c , indicating that its synthesis is influenced by specific environmental conditions.
将来の方向性
生化学分析
Biochemical Properties
It is known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . It also acts as an organic electrophile in the P4S10/acyloin reaction .
Molecular Mechanism
It is known to interact with biomolecules and may have potential inhibitory or activating effects on enzymes
特性
IUPAC Name |
5H-benzo[c][1]benzazepine-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-9-5-1-2-6-10(9)14(17)15-12-8-4-3-7-11(12)13/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJALFVAJSYMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150693 | |
| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1143-50-6 | |
| Record name | 5H-Dibenz[b,e]azepine-6,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1143-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Dibenz(b,e)azepine-6,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-dibenz[b,e]azepine-6,11-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-DIBENZ(B,E)AZEPINE-6,11-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0WI39HQ1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure and crystallographic data for 5H-Dibenzo[b,e]azepine-6,11-dione?
A1: 5H-Dibenzo[b,e]azepine-6,11-dione is characterized by the following:
- Molecular Formula: C14H9NO2 []
- Crystal System: Orthorhombic []
- Space Group: Pca21 (no. 29) []
- Lattice Parameters: a = 27.190(4) Å, b = 4.3317(6) Å, c = 17.297(2) Å []
- Unit Cell Volume: V = 2037.2(5) Å3 []
- Number of Molecules per Unit Cell: Z = 8 []
Q2: What are the potential applications of 5H-Dibenzo[b,e]azepine-6,11-dione derivatives in medicinal chemistry?
A: Research indicates that novel 5H-Dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units have been designed and synthesized. [] These derivatives showed promising anticancer activities in preliminary studies. [] Further research is needed to explore their mechanisms of action, efficacy, and safety profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

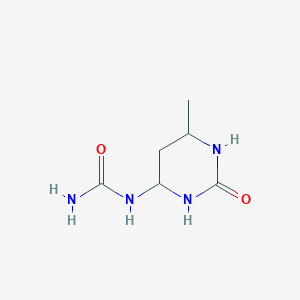

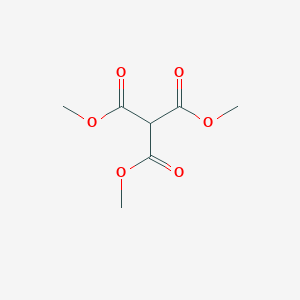
![cis-7-Azabicyclo[3.3.0]octane](/img/structure/B73980.png)
![Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B73981.png)
